molecular formula C12H12N2O3 B1323340 4-(4-nitro-1H-indol-3-yl)butan-2-one CAS No. 885266-72-8

4-(4-nitro-1H-indol-3-yl)butan-2-one

Cat. No. B1323340
CAS RN: 885266-72-8
M. Wt: 232.23 g/mol
InChI Key: DODINSMBTAQWQA-UHFFFAOYSA-N
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Description

“4-(1H-Indol-3-yl)butan-2-one” is a biochemical used for proteomics research . It has the molecular formula C12H13NO and a molecular weight of 187.24 .


Molecular Structure Analysis

The molecular structure of “4-(1H-Indol-3-yl)butan-2-one” can be represented by the SMILES string CC(=O)CCc1c[nH]c2ccccc12 .


Physical And Chemical Properties Analysis

“4-(1H-Indol-3-yl)butan-2-one” is a solid with a melting point of 92-97 °C .

Scientific Research Applications

Biocatalysis in Chiral Amine Synthesis

4-(4-nitro-1H-indol-3-yl)butan-2-one: has been utilized in biocatalytic processes to synthesize short chiral alkyl amines and amino alcohols . These compounds are crucial in the chemical industry as precursors for pharmaceuticals and agrochemicals. The compound’s structure allows for efficient synthesis with high enantioselectivity, which is essential for producing optically active molecules.

Proteomics Research

In proteomics, 4-(4-nitro-1H-indol-3-yl)butan-2-one serves as a biochemical tool for studying protein expression and function . Its molecular structure, which includes an indole ring, makes it a valuable compound for probing the complex interactions within the proteome.

Antiviral Agent Development

Indole derivatives, including 4-(4-nitro-1H-indol-3-yl)butan-2-one , have shown potential as antiviral agents . Their ability to inhibit virus replication, particularly in RNA and DNA viruses, makes them candidates for further research and development in antiviral drug discovery.

Anti-HIV Activity

This compound has been part of studies exploring its efficacy against HIV-1 and HIV-2 strains . Its indole core can be modified to enhance its interaction with viral components, thereby providing a pathway for new anti-HIV therapies.

Anticancer Research

The indole moiety is a common feature in many anticancer drugs4-(4-nitro-1H-indol-3-yl)butan-2-one could be investigated for its potential anticancer properties, given the biological activity associated with indole derivatives .

Agrochemical Synthesis

The structure of 4-(4-nitro-1H-indol-3-yl)butan-2-one is present in certain herbicides . Its synthesis and modification could lead to the development of new agrochemicals with improved efficacy and safety profiles.

properties

IUPAC Name

4-(4-nitro-1H-indol-3-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8(15)5-6-9-7-13-10-3-2-4-11(12(9)10)14(16)17/h2-4,7,13H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODINSMBTAQWQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CNC2=C1C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201289970
Record name 4-(4-Nitro-1H-indol-3-yl)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-nitro-1H-indol-3-yl)butan-2-one

CAS RN

885266-72-8
Record name 4-(4-Nitro-1H-indol-3-yl)-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885266-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Nitro-1H-indol-3-yl)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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